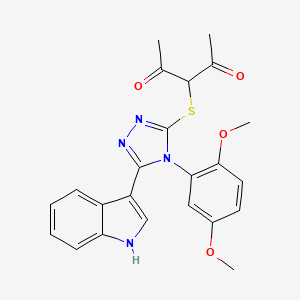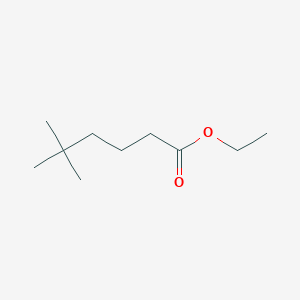![molecular formula C13H16N4O3 B2361303 2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile CAS No. 288251-81-0](/img/structure/B2361303.png)
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HEPES is a zwitterionic sulfonic acid buffering agent . It’s widely used in cell culture, largely because it is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to other buffers .
Molecular Structure Analysis
The empirical formula for HEPES is C8H18N2O4S . The CAS number is 7365-45-9 .Physical And Chemical Properties Analysis
HEPES has a molar mass of 238.30 g/mol . It has a density of 1.44 g/cm3 at 20 °C . The melting point is between 210 - 215 °C . It has a pH value of 5.0 - 6.5 (238 g/l, H₂O, 25 °C) . It’s soluble in water with a solubility of 703.6 g/l .Scientific Research Applications
Biological Buffering
“2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile” may serve as a biological buffer in various research applications. Biological buffers are crucial for maintaining the pH of solutions in biological research, particularly in cell culture, where maintaining physiological pH is vital for cell viability and function .
Tissue Culture
In tissue culture, maintaining a stable environment is essential for the growth and development of tissues. This compound could potentially be used as a buffering agent to ensure the environment remains conducive for cell proliferation and differentiation .
Oxidative Phosphorylation Studies
Oxidative phosphorylation is a metabolic pathway that uses energy released by the oxidation of nutrients to produce ATP. This compound might be used in studies of oxidative phosphorylation to buffer solutions and maintain the necessary conditions for the pathway to function correctly .
Protein Synthesis Research
Research into protein synthesis, especially with cell-free bacterial systems, requires precise control over the experimental conditions. “2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile” could be used to stabilize the pH during these experiments, ensuring accurate results .
Photophosphorylation Experiments
Photophosphorylation is the process of converting light energy into chemical energy during photosynthesis. This compound may be utilized in photophosphorylation experiments as a buffer to maintain the pH at a level where the enzymes involved in this process are most active .
Electrophoresis and Electroporation
In gel electrophoresis and electroporation studies, buffers are used to establish a pH gradient necessary for the movement of molecules through a gel or the introduction of DNA into cells. This compound could be an effective buffer in such studies, providing a stable pH for the separation of biomolecules or the efficient transfer of genetic material .
Safety And Hazards
properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c14-10-11-9-12(17(19)20)1-2-13(11)16-5-3-15(4-6-16)7-8-18/h1-2,9,18H,3-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJBPUOVLYUVRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Hydroxyethyl)piperazin-1-yl]-5-nitrobenzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(2-Bromo-4,6-difluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B2361222.png)

![1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361228.png)
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2361229.png)

![2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2361231.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(triazol-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B2361233.png)

![6-[(2,6-Dichlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2361235.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(3-isopropylphenyl)carbamate](/img/structure/B2361236.png)


![4-tert-butyl-N-[[4-(3,5-dimethylpiperidine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2361241.png)
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2361242.png)